molecular formula C11H12O2 B8559368 4-Vinylphenylpropionic acid

4-Vinylphenylpropionic acid

Cat. No. B8559368
M. Wt: 176.21 g/mol
InChI Key: DXBXCXFOSGJETM-UHFFFAOYSA-N
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Patent
US06770780B1

Procedure details

20 g (0.1 mol)of ethyl 4-vinylphenylpropionate was fed to a 1-liter three-necked flask, 100 ml of THF was added and well dissolved, and further 0.3 g of 2,4,6-tris(3′,5′-di-t-butyl-4′-hydroxybenzyl)mesitylene was added. 100 ml of a 1.5 N aqueous solution of sodium hydroxide was added dropwise under stirring at room temperature and stirred at 50° C. for 1.5 hours. After THF was distilled off under reduced pressure and the reaction product was extracted with 100 ml of n-hexane twice, 15 ml of 37% concentrated hydrochloric acid was added dropwise under stirring to produce a white precipitate. The precipitate was separated by filtration, washed in cold water completely and vacuum dried at 50° C. for 12 hours to obtain 12 g of 4-vinylphenylpropionic acid (C11H12O2). The yield was 68%. According to elemental analysis (wt %), C: 74.76 (calculated value: 74.98) and H: 6.91 (calculated value: 6.86). FIG. 3 shows a nuclear magnetic resonance spectrum of this compound and FIG. 4 shows an infrared absorption spectrum of this compound.
Name
ethyl 4-vinylphenylpropionate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:15])[C:10]([O:12]CC)=[O:11])=[CH:5][CH:4]=1)=[CH2:2].C(C1C=C(C=C(C(C)(C)C)C=1O)CC1C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C=1C)(C)(C)C.[OH-].[Na+]>C1COCC1>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:15])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=[CH2:2] |f:2.3|

Inputs

Step One
Name
ethyl 4-vinylphenylpropionate
Quantity
20 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C(C(=O)OCC)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
well dissolved
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
After THF was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with 100 ml of n-hexane twice
ADDITION
Type
ADDITION
Details
15 ml of 37% concentrated hydrochloric acid was added dropwise
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
to produce a white precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed in cold water completely
CUSTOM
Type
CUSTOM
Details
vacuum dried at 50° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.